(3R)-3-amino-3-[3-methyl-4-(trifluoromethyl)phenyl]propan-1-ol (3R)-3-amino-3-[3-methyl-4-(trifluoromethyl)phenyl]propan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20128207
InChI: InChI=1S/C11H14F3NO/c1-7-6-8(10(15)4-5-16)2-3-9(7)11(12,13)14/h2-3,6,10,16H,4-5,15H2,1H3/t10-/m1/s1
SMILES:
Molecular Formula: C11H14F3NO
Molecular Weight: 233.23 g/mol

(3R)-3-amino-3-[3-methyl-4-(trifluoromethyl)phenyl]propan-1-ol

CAS No.:

Cat. No.: VC20128207

Molecular Formula: C11H14F3NO

Molecular Weight: 233.23 g/mol

* For research use only. Not for human or veterinary use.

(3R)-3-amino-3-[3-methyl-4-(trifluoromethyl)phenyl]propan-1-ol -

Specification

Molecular Formula C11H14F3NO
Molecular Weight 233.23 g/mol
IUPAC Name (3R)-3-amino-3-[3-methyl-4-(trifluoromethyl)phenyl]propan-1-ol
Standard InChI InChI=1S/C11H14F3NO/c1-7-6-8(10(15)4-5-16)2-3-9(7)11(12,13)14/h2-3,6,10,16H,4-5,15H2,1H3/t10-/m1/s1
Standard InChI Key WSSWLJSIVVHZIK-SNVBAGLBSA-N
Isomeric SMILES CC1=C(C=CC(=C1)[C@@H](CCO)N)C(F)(F)F
Canonical SMILES CC1=C(C=CC(=C1)C(CCO)N)C(F)(F)F

Introduction

Chemical Identity and Structural Analysis

Molecular Framework

The compound belongs to the class of β-amino alcohols, characterized by an amino group (-NH₂) and a hydroxyl group (-OH) separated by three carbon atoms. Its structure includes:

  • Aromatic core: A phenyl ring with 3-methyl and 4-trifluoromethyl substituents.

  • Chiral center: The (3R)-configuration at the carbon bearing the amino group.

  • Molecular formula: Hypothesized as C12H15F3NO\text{C}_{12}\text{H}_{15}\text{F}_3\text{NO}, based on analogs such as 3-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol (C10H12F3NO\text{C}_{10}\text{H}_{12}\text{F}_3\text{NO}) .

Table 1: Comparative Structural Data

PropertyTarget CompoundAnalog Analog
CAS NumberNot reported787615-24-11269779-20-5
Molecular FormulaC12H15F3NO\text{C}_{12}\text{H}_{15}\text{F}_3\text{NO}C10H12F3NO\text{C}_{10}\text{H}_{12}\text{F}_3\text{NO}C11H14F3NO\text{C}_{11}\text{H}_{14}\text{F}_3\text{NO}
Substituents3-methyl, 4-CF₃4-CF₃2-methyl, 4-CF₃
Molecular Weight (g/mol)~249.25219.20233.23

Synthesis and Stereochemical Considerations

Synthetic Routes

While no direct synthesis is documented, analogous compounds suggest feasible pathways:

  • Reductive Amination: A ketone intermediate (e.g., 3-[3-methyl-4-(trifluoromethyl)phenyl]propan-1-ol) could undergo reductive amination with ammonia or a protected amine source .

  • Chiral Resolution: Racemic mixtures of similar β-amino alcohols are often resolved using chiral auxiliaries or enzymatic methods to isolate the (R)-enantiomer .

  • Cross-Coupling Strategies: Suzuki-Miyaura coupling could introduce the trifluoromethyl group to a pre-functionalized aromatic ring .

Chirality and Stability

The (3R)-configuration is critical for biological activity in related compounds. For example, (R)-enantiomers of 3-amino-3-(4-CF₃-phenyl)propan-1-ol exhibit enhanced receptor binding compared to (S)-forms . The trifluoromethyl group enhances metabolic stability and lipophilicity, as seen in GlyT-1 inhibitors .

Physicochemical Properties

Predicted Properties

  • Boiling Point: ~327–330°C (extrapolated from analogs with similar CF₃-substituted aromatics ).

  • Density: ~1.22–1.25 g/cm³ (cf. 1.224 g/cm³ for ).

  • pKa: The amino group likely has a pKa of ~9.5–10.5, while the hydroxyl group is less acidic (pKa ~15) .

Table 2: Experimental Data from Analogs

Property3-Amino-3-[4-CF₃-phenyl]propan-1-ol (3R)-3-Amino-3-[2-methyl-4-CF₃-phenyl]propan-1-ol
Boiling Point (°C)327.5 (predicted)327.5 (predicted)
Density (g/cm³)1.224 (predicted)1.224 (predicted)
SolubilityLow in water; soluble in DMSO, ethanolSimilar

Applications in Organic Synthesis

Chiral Building Block

The compound’s β-amino alcohol motif is valuable for asymmetric synthesis. For example, similar derivatives serve as ligands in catalytic enantioselective reactions .

Fluorinated Intermediates

The trifluoromethyl group’s electronegativity and steric bulk make this compound a candidate for synthesizing fluorinated pharmaceuticals, such as kinase inhibitors .

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